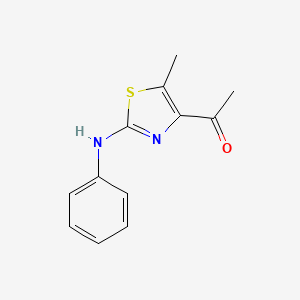
1-(2-Anilino-5-methyl-1,3-thiazol-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Anilino-5-methyl-1,3-thiazol-4-yl)ethanone is a chemical compound with the molecular formula C12H12N2OS and a molecular weight of 232.306 g/mol . This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and industrial processes .
Preparation Methods
The synthesis of 1-(2-Anilino-5-methyl-1,3-thiazol-4-yl)ethanone typically involves the reaction of aniline derivatives with thiazole precursors under specific conditions. One common method includes the condensation of 2-aminothiazole with aniline derivatives in the presence of a suitable catalyst and solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(2-Anilino-5-methyl-1,3-thiazol-4-yl)ethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper salts . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Anilino-5-methyl-1,3-thiazol-4-yl)ethanone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Anilino-5-methyl-1,3-thiazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in inflammatory processes, leading to its anti-inflammatory effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, resulting in cell death .
Comparison with Similar Compounds
1-(2-Anilino-5-methyl-1,3-thiazol-4-yl)ethanone can be compared with other similar compounds such as:
(2-Anilino-4-methyl-1,3-thiazol-5-yl)(phenyl)methanone: This compound shares a similar thiazole core structure but differs in the substitution pattern, which may result in different biological activities.
1-(2-Amino-4-methyl-thiazol-5-yl)-ethanone, hydrochloride: This compound has an amino group instead of an anilino group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H12N2OS |
|---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
1-(2-anilino-5-methyl-1,3-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C12H12N2OS/c1-8(15)11-9(2)16-12(14-11)13-10-6-4-3-5-7-10/h3-7H,1-2H3,(H,13,14) |
InChI Key |
HJKIPLVIICSANU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]butanamide](/img/structure/B11995209.png)
![N'-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995210.png)
![2-methyl-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11995220.png)

![Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11995222.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11995246.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11995252.png)

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,2-dichloroacetate](/img/structure/B11995276.png)


